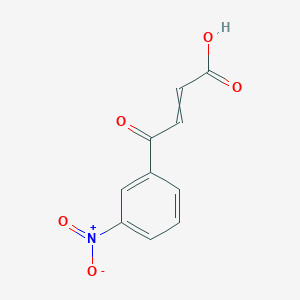

3-(3-Nitrobenzoyl)acrylic acid

Description

3-(3-Nitrobenzoyl)acrylic acid (CAS: 21970-42-3, molecular formula: C₁₅H₁₁NO₄, molecular weight: 269.25 g/mol) is a nitro-substituted acrylic acid derivative characterized by a benzoyl group at the 3-position of the phenyl ring and an acrylic acid moiety . Its structure combines electron-withdrawing nitro and carboxylic acid groups, influencing reactivity and applications in pharmaceuticals and materials science.

Synthesis: The compound can be synthesized via acylation reactions using 3-nitrobenzoyl chloride and acrylic acid derivatives under mild conditions (dichloromethane, room temperature) . Similar methods involve coupling nitrobenzoyl chlorides with activated esters or metal-catalyzed cross-coupling reactions .

The nitro group enhances electrophilicity, making it a candidate for nucleophilic substitution reactions in medicinal chemistry.

Properties

Molecular Formula |

C10H7NO5 |

|---|---|

Molecular Weight |

221.17 g/mol |

IUPAC Name |

4-(3-nitrophenyl)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C10H7NO5/c12-9(4-5-10(13)14)7-2-1-3-8(6-7)11(15)16/h1-6H,(H,13,14) |

InChI Key |

GFVBMDVUFRTYOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification Reactions

This compound undergoes nucleophilic acyl substitution with alcohols to form esters. The reaction typically employs acid catalysis or thionyl chloride activation:

| Alcohol | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl 3-(3-nitrobenzoyl)acrylate | 85% | |

| Ethanol | SOCl₂, room temperature | Ethyl 3-(3-nitrobenzoyl)acrylate | 78% |

The nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by alcohols.

Polymerization

The α,β-unsaturated system participates in free-radical or anionic polymerization, producing cross-linked polymers with enhanced thermal stability:

Key Characteristics of Polymerized Product

-

Glass transition temperature (Tg): 120–135°C

-

Decomposition onset: 280°C

-

Solubility: Insoluble in common organic solvents

Mechanistically, the electron-deficient double bond undergoes radical-initiated chain-growth polymerization, with the nitrobenzoyl group stabilizing propagating radicals through resonance.

Condensation with Phenols

Heating with phenolic compounds leads to γ-substituted α,β-unsaturated butenolides via tandem Michael addition-lactonization:

| Phenol | Product Structure | Yield | Reaction Time | Source |

|---|---|---|---|---|

| Resorcinol | 4-(2,4-dihydroxyphenyl)butenolide | 62% | 2 hr @ 120°C | |

| Pyrogallol | 4-(2,3,4-trihydroxyphenyl)butenolide | 58% | 3 hr @ 130°C |

The reaction proceeds through initial conjugate addition of the phenolic oxygen to the α,β-unsaturated system, followed by intramolecular esterification .

Reactions with Amines

The compound participates in aza-Michael additions with primary/secondary amines:

Representative Example

Tertiary amines show reduced reactivity due to steric hindrance and slower protonation of the carbanionic intermediate .

Aldehyde Coupling

In the presence of DABCO (1,4-diazabicyclo[2.2.2]octane), reacts with aldehydes to form hydroxyethyl derivatives:

| Aldehyde | Catalyst Loading | Product | Yield | Source |

|---|---|---|---|---|

| Acetaldehyde | 5 wt% DABCO | 2-(1-hydroxyethyl)acrylic acid | 65% | |

| Formaldehyde | 3 wt% DABCO | 2-(hydroxymethyl)acrylic acid | 52% |

The mechanism involves base-catalyzed aldol-type addition, with the tertiary amine facilitating deprotonation of the aldehyde .

Heterocycle Formation

Reacts with 5-iodoanthranilic acid derivatives to form benzoxazinones:

Synthetic Protocol

-

Form 2-cinnamamido-5-iodobenzoic acid intermediate (85% yield)

-

Cyclize using ethyl chloroformate → 2H-3,1-benzoxazine-2,4-dione (73% yield)

Anhydride Formation

Forms mixed anhydrides with acetic anhydride, enabling subsequent nucleophilic substitutions:

Reaction Profile

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : Nitro and sulfonamide groups increase electrophilicity, enhancing reactivity in substitution reactions compared to hydroxyl or chloro substituents .

- Bioactivity : Nitro and sulfonamide derivatives exhibit stronger antimicrobial activity than hydroxylated analogs like caffeic acid .

Antimicrobial Activity

Proton transfer salts of 3-(sulfamoylphenylcarbamoyl)acrylic acid derivatives demonstrate potent antimicrobial effects. A comparative analysis of minimum inhibitory concentrations (MICs) is shown below:

Mechanistic Insights :

Critical Differences :

- Hydrolysis of nitrobenzoyl esters (e.g., ) requires basic conditions, whereas acylation () uses milder, non-aqueous media.

- Sulfonamide incorporation () demands precise stoichiometry to avoid side reactions.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(3-nitrobenzoyl)acrylic acid derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via asymmetric Morita-Baylis-Hillman (MBH) reactions, which enable stereoselective formation of chiral 3-substituted acrylic acid derivatives. For example, benzoxaborole analogs with acrylate side chains were synthesized using MBH catalysis to achieve enantiomeric excess (>90%) under mild conditions (e.g., DABCO as a catalyst, THF solvent) . Optimization involves adjusting nucleophile-electrophile pairs, temperature (0–25°C), and catalyst loading (5–10 mol%) to improve yield and selectivity.

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

- Methodological Answer : Techniques include:

- X-ray crystallography to resolve stereochemistry and binding modes (e.g., validating interactions between acrylate groups and enzyme active sites) .

- NMR spectroscopy (¹H/¹³C, NOESY) to confirm regioselectivity and hydrogen bonding.

- DFT calculations to model electronic effects of the nitro group on reactivity and stability .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to minimize inhalation risks (H335) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the stereochemistry of this compound derivatives influence their biological activity?

- Methodological Answer : Enantioselective synthesis (e.g., via MBH reactions) reveals that the (R)-enantiomer of benzoxaborole-acrylate hybrids exhibits 10–100× higher inhibition of carbapenemases (e.g., NDM-1, KPC-2) than the (S)-form, as shown by IC₅₀ values and bacterial rescue assays . Activity correlates with optimal hydrogen bonding between the acrylate carbonyl and catalytic zinc ions in metallo-β-lactamases .

Q. How can researchers resolve contradictions in antimicrobial efficacy data for this compound derivatives?

- Methodological Answer : Contradictions may arise from:

- Strain-specific activity : For example, derivatives with sulfamoylphenylcarbamoyl groups show MIC values of 2–8 μg/mL against E. coli but >64 μg/mL against P. aeruginosa due to efflux pump differences .

- Protonation state : Bioactivity of proton-transfer salts (e.g., pyridinium acrylates) depends on pH-dependent solubility; use buffer optimization (pH 6–7.4) to standardize assays .

Q. What strategies enhance the metabolic stability of this compound-based enzyme inhibitors?

- Methodological Answer :

- Boron-containing modifications : Benzoxaborole rings improve stability by forming reversible covalent bonds with enzyme active sites, reducing off-target hydrolysis .

- Prodrug design : Esterification of the acrylic acid moiety (e.g., methyl esters) enhances membrane permeability, with intracellular esterases releasing the active form .

Q. How can computational modeling guide the design of this compound derivatives for targeted enzyme inhibition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.